(1S)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol
Description
(1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethanol is a chiral brominated ethanol derivative featuring a 3,4-dimethoxyphenyl substituent. For instance, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (a ketone precursor) is synthesized via bromination of acetoveratrone and used to prepare thiazole-based CDK9 inhibitors . The ethanol derivative likely arises from ketone reduction, introducing stereochemistry at the C1 position.
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
(1S)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3/t8-/m1/s1 |
InChI Key |
VAXOJZZUVFJONX-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CBr)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CBr)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol typically involves the bromination of 1-(3,4-dimethoxyphenyl)ethanol. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1-(3,4-dimethoxyphenyl)ethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Functional Group Variations
Key Observations :
- The ketone precursor (ethanone) is critical in synthesizing heterocycles like thiazoles, whereas the ethanol derivative may serve as a chiral building block for asymmetric synthesis.
- The benzyl alcohol analog lacks bromine but shares the 3,4-dimethoxyphenyl group, highlighting the role of substituents in pharmacological activity .
Brominated Ethanol Derivatives
Key Observations :
- Bromine at C2 is a common feature, enabling cross-coupling or substitution reactions.
- Dibromo analogs (e.g., ) exhibit higher predicted boiling points, suggesting increased thermal stability.
Reactivity and Stability Comparisons
Alkaline Cleavage in Lignin Model Compounds
highlights the reactivity of 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (compound 2) under alkaline conditions (KOtBu/tBuOH). Key findings:
- Compound 2 undergoes β-O-4 bond cleavage at 30°C in 0.5 M KOtBu, albeit slower than its ketone analog (compound 3) .
- The α-hydroxy group in ethanol derivatives facilitates base-induced dissociation, a reactivity absent in non-hydroxylated analogs like compound 4 .
Implications for this compound:
- The bromine substituent may sterically hinder or electronically modify cleavage pathways compared to methoxy-substituted analogs.
Physical and Spectroscopic Properties
Comparative Data
Notes:
- The ethanol derivative is expected to exhibit higher polarity than its ketone precursor, improving solubility in methanol or water.
- Predicted densities for brominated compounds align with halogen-induced molecular weight increases .
Biological Activity
(1S)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol, with CAS Number 112924-25-1, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article examines the compound's properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13BrO3
- Molecular Weight : 259.1 g/mol
- Melting Point : 81°C to 83°C
- Solubility : Soluble in organic solvents like dichloromethane and methanol .
The biological activity of this compound is influenced by its structural features. The presence of bromine and methoxy groups can enhance its interaction with biological targets. Research suggests that similar compounds exhibit various activities including antibacterial, anticancer, and anti-inflammatory effects .
Antibacterial Activity
Studies have shown that derivatives of 1,2-diarylethanols, including this compound, possess significant antibacterial properties. The structure plays a crucial role in their effectiveness against different bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) tests indicate that the compound's antibacterial activity varies based on the length of lipopolysaccharides (LPS) in bacterial membranes .
- The compound has been tested against strains such as Escherichia coli and demonstrated varying levels of efficacy depending on structural modifications.
Anticancer Activity
Research into the anticancer potential of this compound has yielded promising results:
- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways .
- The compound's structure allows it to interact with cellular receptors similarly to known anticancer agents like Tamoxifen, suggesting potential for development as a therapeutic agent .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli with MIC values indicating effective inhibition at low concentrations. |
| Study 2 | Investigated the compound's ability to induce apoptosis in MCF-7 breast cancer cells, showing increased caspase-3 activity and p53 expression levels. |
| Study 3 | Explored structure-activity relationships (SAR) revealing that modifications in the aromatic ring could enhance or diminish biological activity. |
Q & A
Q. What are the recommended synthetic routes for (1S)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol, and how can stereochemical purity be ensured?
A common approach involves bromination of the parent alcohol precursor. For analogous brominated ethanol derivatives, refluxing with hydrobromic acid (HBr) or using brominating agents like PBr₃ under anhydrous conditions is effective . To ensure stereochemical purity, chiral resolution via enzymatic kinetic resolution or asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation-inspired methods) is recommended. Chiral HPLC or polarimetry should validate enantiomeric excess .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Look for splitting patterns in the methoxy groups (δ 3.7–3.9 ppm) and the chiral C1 proton (δ 4.5–5.0 ppm, split due to neighboring bromine) .
- ¹³C NMR : Confirm bromine’s electronegative effect on adjacent carbons (C2: δ 35–45 ppm) and aromatic carbons (δ 110–150 ppm) .
X-ray crystallography can resolve absolute configuration, as demonstrated for structurally similar brominated ethanones .
Advanced Research Questions
Q. How does the stereochemistry ((1S)-configuration) influence reactivity in nucleophilic substitution reactions?
The (1S)-configuration affects spatial accessibility of the bromine atom. In SN2 reactions, steric hindrance from the 3,4-dimethoxyphenyl group may slow kinetics compared to less hindered analogs. Computational modeling (DFT) can predict transition-state geometries, while experimental kinetic studies under varying solvents (polar aprotic vs. protic) can quantify steric/electronic effects . Compare results with enantiomeric ((1R)-) or racemic forms to isolate stereochemical contributions .
Q. What are the stability challenges for this compound under experimental conditions, and how can degradation be minimized?
The compound is sensitive to moisture and oxidation, as brominated alcohols often decompose to ketones or release HBr under acidic/oxidizing conditions . Store under inert gas (N₂/Ar) at –20°C, and avoid strong oxidizers (e.g., KMnO₄) in reaction workflows. Monitor stability via TLC or LC-MS over time, particularly in aqueous matrices .
Q. How should researchers address contradictions in observed vs. predicted spectroscopic data (e.g., unexpected coupling constants)?
Discrepancies may arise from substituent electronic effects. For example, methoxy groups in the 3,4-positions alter aromatic ring electron density, shifting proton coupling constants. Compare with structurally related compounds (e.g., 2-bromo-1-(4-fluoro-3-trifluoromethylphenyl)ethanol) to identify trends . Density Functional Theory (DFT)-calculated NMR spectra can validate experimental observations .
Q. What experimental design considerations are critical for optimizing catalytic asymmetric synthesis of this compound?
Key factors include:
- Catalyst selection : Chiral oxazaborolidines or thiourea catalysts for enantioselective bromination .
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and avoid over-bromination .
- Solvent optimization : Test low-polarity solvents (e.g., toluene) to enhance stereoselectivity vs. polar solvents (e.g., DMF) .
Include control reactions with racemic mixtures to benchmark enantiomeric excess .
Methodological Notes
- Safety : Handle with nitrile gloves and fume hoods due to potential HBr release during decomposition .
- Data Validation : Cross-reference spectral data with PubChem or ECHA databases for analogous halogenated ethanols .
- Advanced Tools : Utilize chiral stationary-phase columns (e.g., Chiralpak® AD-H) for purity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
